(E)-氟伏沙明-d4 苹果酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

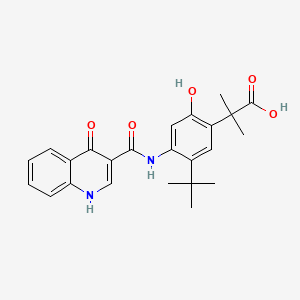

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of obsessive-compulsive disorder . It is also an agonist for the sigma-1 receptor, through which it controls inflammation . The “d4” in the name suggests that this compound might be a deuterated version of Fluvoxamine, where four hydrogen atoms are replaced by deuterium. Deuterated drugs are often used in drug development to improve the metabolic stability and safety of the drug.

Synthesis Analysis

The synthesis of a compound like “(E)-Fluvoxamine-d4 Maleate” would likely involve the creation of the Fluvoxamine molecule with the incorporation of deuterium atoms at specific positions. This could be achieved through various synthetic routes depending on the specific location of the deuterium atoms .Molecular Structure Analysis

The molecular structure of “(E)-Fluvoxamine-d4 Maleate” would be similar to that of Fluvoxamine, with the exception of the replacement of specific hydrogen atoms with deuterium . Deuterium is an isotope of hydrogen with an additional neutron, which does not significantly alter the chemical properties of the compound but can affect its physical properties and metabolic stability.Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-Fluvoxamine-d4 Maleate” would likely be similar to those of Fluvoxamine, with potential differences due to the presence of deuterium atoms .科学研究应用

合成和化学性质

- 新型合成:报道了一种使用 4-(三氟甲基)苯甲酸和四氢呋喃,以 FeCl3 为催化剂的氟伏沙明苹果酸盐环境友好合成方法。这种方法具有使用市售材料、成本低、收率高的优点 (Wang, Jian-lin, Hu, Yu-lai, 2009)。

- 稳定性指示 HPLC 方法:开发了一种稳定性指示 HPLC 方法来测定氟伏沙明苹果酸盐。该方法揭示了它在酸性、碱性、氧化条件和紫外线辐射下的不稳定性,而在可见光和热下是稳定的 (E. Souri, Hassan Donyayi, R. A. Khaniha, M. Barazandeh Tehrani, 2015)。

药代动力学

- 生物等效性研究:一项关于氟伏沙明苹果酸盐片剂在健康中国受试者中的药代动力学和生物等效性的研究表明,在空腹和进食条件下具有生物等效性。各组之间的吸收没有显着差异,并且没有观察到严重的副作用 (She Ding-Ping, He Ying, Li Ming-qu, Su Li, Ren Di, Huang Xiao-Han, Zhang Yu-Hua, Hu Hai-Tang, Deng De-Cheng, Wu Jian-long, 2023)。

分析方法

- 极谱测定:开发了差分脉冲极谱 (DPP) 方法用于测定片剂中的氟伏沙明苹果酸盐。该方法为商业片剂制剂中的药物物质测定提供了良好的替代方法 (F. Elmalı, G. Alpdoğan, S. Sungur, Ş. Aycan, 2000)。

降解动力学

- 降解动力学研究:一项关于氟伏沙明苹果酸盐在各种 pH 值范围内的水解动力学的研究表明,它在 pH 6.0 时最稳定。该研究还包括降解产物的计算机药代动力学和毒性分析 (Asia Naz, Rabia Iqtadar, F. A. Siddiqui, Zaheer Ul-Haq, 2020)。

临床应用

- 抑郁症临床研究:一项研究评估了氟伏沙明苹果酸盐对接受血液透析的轻度抑郁症患者的疗效。它发现 57% 的患者有效,血浆氟伏沙明浓度因血液透析而降低 22% (T. Kamo, N. Horikawa, Yukio Tsuruta, Misako Miyasita, H. Hatakeyama, Yasuhiko Maebashi, 2004)。

作用机制

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-Fluvoxamine-d4 Maleate involves the synthesis of (E)-Fluvoxamine-d4 followed by its reaction with maleic acid to form the maleate salt.", "Starting Materials": [ "Deuterated benzylamine", "Deuterated 2-(chloroethyl)phenyl isocyanate", "Sodium hydride", "Deuterated 2-(dimethylamino)ethyl chloride", "Maleic acid", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Deuterated benzylamine is reacted with deuterated 2-(chloroethyl)phenyl isocyanate in the presence of sodium hydride to form (E)-Fluvoxamine-d4.", "The (E)-Fluvoxamine-d4 is then reacted with deuterated 2-(dimethylamino)ethyl chloride to form the hydrochloride salt of (E)-Fluvoxamine-d4.", "The maleate salt of (E)-Fluvoxamine-d4 is formed by reacting the hydrochloride salt with maleic acid in diethyl ether and methanol.", "The resulting maleate salt is then purified by recrystallization from water." ] } | |

CAS 编号 |

1432075-74-5 |

分子式 |

C19H21D4F3N2O6 |

分子量 |

438.44 |

纯度 |

98% by HPLC; 99% atom D |

相关CAS编号 |

61718-82-9 (unlabelled) |

同义词 |

(E)-5-Methoxy-1-[4-(triflurormethyl)phenyl]-1-pentanone O-(2-Aminoethyl-d4)oxime Maleate; DU-23000-d4; MK-264-d4; Dumirox-d4; Faverin-d4; Fevarin-d4; Floxyfral-d4; Luvox-d4; Maveral-d4 |

标签 |

Fluvoxamine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B602385.png)

![8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B602398.png)